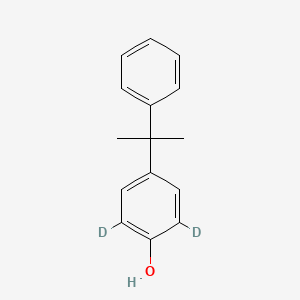

4-Cumylphenol-2,6-d2

Description

The Role of Isotopic Labeling in Mechanistic Elucidation and Materials Innovation

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons but the same number of protons. cdnsciencepub.comcdnsciencepub.com This subtle change in mass does not significantly alter the chemical properties of the molecule but allows researchers to track its journey through a chemical reaction or a biological pathway. cdnsciencepub.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com

This ability to "label" and trace molecules provides invaluable insights into reaction mechanisms, metabolic pathways, and molecular interactions. cdnsciencepub.com In materials science, isotopic labeling is crucial for understanding polymerization kinetics, degradation pathways, and the performance of materials under various conditions. medchemexpress.com For instance, studying the effect of deuterated compounds on polymerization can elucidate the role of specific atoms in the reaction process. cdnsciencepub.com

Significance of Deuterium Substitution in Aromatic Systems

The substitution of hydrogen with its heavier isotope, deuterium, in aromatic systems like phenols, offers distinct advantages in research. One of the most significant consequences of this substitution is the kinetic isotope effect (KIE). nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, reactions that involve the breaking of this bond proceed at a slower rate. nih.gov By comparing the reaction rates of a deuterated and a non-deuterated compound, researchers can determine if the breaking of that specific C-H bond is part of the rate-determining step of the reaction, providing critical evidence for a proposed mechanism. nih.govnih.gov

Furthermore, deuterated aromatic compounds are extensively used as internal standards in quantitative analysis, especially when coupled with mass spectrometry. lcms.cz Since a deuterated compound is chemically identical to its non-deuterated counterpart, it behaves similarly during sample preparation and analysis. However, its higher mass allows it to be distinguished by the mass spectrometer. This enables precise quantification of the target analyte by correcting for any material loss during the analytical process. lcms.cz

Overview of Research Trajectories for 4-Cumylphenol-2,6-d2 as a Model Compound

This compound, with its specific deuteration at the ortho-positions to the hydroxyl group, is a valuable model compound in several research areas. Its non-deuterated analog, 4-cumylphenol (B167074), is a high-production-volume chemical used as a chain terminator in the synthesis of polycarbonates and in the production of epoxy resins. ontosight.ainih.gov However, 4-cumylphenol is also recognized as an endocrine-disrupting chemical, leading to research into its environmental fate and biological effects. dphen1.comnih.gov

The research applications of this compound are primarily centered on its utility as an analytical standard and as a probe in mechanistic studies:

Quantitative Environmental and Biological Analysis: As a deuterated analog, this compound is an ideal internal standard for the accurate quantification of 4-cumylphenol in complex matrices such as environmental water samples or biological tissues. nih.govdphen1.com Its use in methods like gas chromatography-mass spectrometry (GC-MS) allows for precise measurement of 4-cumylphenol levels, which is crucial for assessing environmental contamination and human exposure. dphen1.comnih.gov

Mechanistic Studies in Polymer Chemistry: Given that 4-cumylphenol acts as a chain terminator in polycarbonate production, the deuterated version, this compound, can be used to study the mechanism of this termination step. medchemexpress.comnih.gov The deuterium labels at the ortho-positions allow researchers to track the molecule's behavior and investigate potential side reactions involving these positions during polymerization using techniques like NMR spectroscopy, without the signal interfering with other protons in the molecule.

Probing Reaction Mechanisms: The selective deuteration at the 2 and 6 positions makes this compound a useful tool for studying reactions involving the phenolic ring. By comparing its reactivity to the non-deuterated form, researchers can investigate the role of the ortho-hydrogens in various chemical transformations, leveraging the kinetic isotope effect.

Below are data tables detailing the properties of this compound and a comparison with its non-deuterated form.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1793085-74-1 |

| Molecular Formula | C₁₅H₁₄D₂O |

| Molecular Weight | 214.3 g/mol |

| SMILES | CC(C1=CC([2H])=C(O)C([2H])=C1)(C2=CC=CC=C2)C |

| Purity | >95% (HPLC) |

| Primary Use | Research, Analytical Standard |

Data sourced from Adva Tech Group Inc. and Clearsynth. advatechgroup.comacs.org

Table 2: Comparison of 4-Cumylphenol and this compound

| Property | 4-Cumylphenol | This compound |

|---|---|---|

| CAS Number | 599-64-4 | 1793085-74-1 |

| Molecular Formula | C₁₅H₁₆O | C₁₅H₁₄D₂O |

| Molecular Weight | 212.29 g/mol | 214.3 g/mol |

| Primary Use | Industrial (Polymer Production) | Research, Analytical Standard |

Data sourced from PubChem, Adva Tech Group Inc., and Clearsynth. nih.govadvatechgroup.comacs.org

Structure

3D Structure

Properties

Molecular Formula |

C15H16O |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

2,6-dideuterio-4-(2-phenylpropan-2-yl)phenol |

InChI |

InChI=1S/C15H16O/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,16H,1-2H3/i10D,11D |

InChI Key |

QBDSZLJBMIMQRS-MIBQVNFTSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C(C)(C)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Precision Synthesis and Deuterium Incorporation Strategies for 4 Cumylphenol 2,6 D2

Regioselective Hydrogen-Deuterium Exchange Methodologies for Phenols

Hydrogen-deuterium (H/D) exchange reactions are a direct and efficient approach for introducing deuterium (B1214612) into aromatic systems like phenols. nih.govchemrxiv.org The hydroxyl group of phenols activates the aromatic ring, directing electrophilic substitution to the ortho and para positions. stackexchange.com This inherent reactivity can be harnessed to achieve regioselective deuteration.

Catalytic Deuteration Approaches (e.g., Transition Metal Catalysis, Acid/Base Catalysis)

Various catalytic systems have been developed to facilitate the regioselective deuteration of phenols. These can be broadly categorized into acid/base catalysis and transition metal catalysis.

Acid/Base Catalysis: Both acid and base-catalyzed methods are effective for H/D exchange in phenols. osti.gov Acid-catalyzed deuteration typically proceeds via an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) (D+) acts as the electrophile. nih.govnih.gov Strong deuterated acids like D2SO4 in D2O can be used, with the hydroxyl group directing deuteration to the ortho and para positions. stackexchange.com Mild acid-catalyzed deuterium (MACD) labeling has also been explored to maximize regioselective H/D exchange while preserving the integrity of the molecule. nih.gov

Base-catalyzed H/D exchange is also a viable method. osti.govmdpi.com Strong bases can deprotonate the phenolic hydroxyl group, and in the presence of a deuterium source like D2O, facilitate exchange at the activated ortho and para positions. researchgate.net For instance, a method using NaOH as a catalyst in D2O has been shown to be highly effective and regioselective for the deuteration of phenols. researchgate.net

| Catalyst Type | Example Catalyst/Conditions | Mechanism | Selectivity |

| Acid Catalysis | D2SO4 in D2O | Electrophilic Aromatic Substitution | Ortho, Para |

| Base Catalysis | NaOH in D2O | Deprotonation followed by deuteration | Ortho, Para |

| Transition Metal | Ruthenium complexes | Ortho-metalation, C-H activation | Ortho |

Transition Metal Catalysis: Transition metal catalysts offer a powerful tool for achieving high regioselectivity in H/D exchange reactions. researchgate.net Ruthenium complexes, for example, have been investigated for the deuteration of phenol (B47542). acs.org These catalysts can operate through mechanisms like ortho-metalation, where the metal coordinates to the phenolic oxygen and facilitates C-H activation and subsequent deuteration specifically at the ortho positions. acs.orgresearchgate.net Iridium-based catalysts have also been shown to be effective for the ortho-selective deuteration of phenols. acs.org

Considerations for Aromatic Ring Deuteration Specificity

Achieving high specificity in the deuteration of the aromatic ring of 4-cumylphenol (B167074) requires careful consideration of the directing effects of the substituents. The hydroxyl group is a strong ortho, para-director, significantly activating these positions for electrophilic substitution. The cumyl group, being an alkyl group, is also an ortho, para-director, though its influence is generally weaker than the hydroxyl group.

In the case of 4-cumylphenol, the para position is blocked by the cumyl group. Therefore, the strong activating and directing effect of the hydroxyl group will predominantly guide deuteration to the two ortho positions (positions 2 and 6). The steric bulk of the cumyl group might also play a role in directing the deuterium to the less hindered ortho positions. While acid and base-catalyzed methods are effective, transition metal-catalyzed approaches can offer superior control, minimizing deuteration at other positions and ensuring the desired 4-Cumylphenol-2,6-d2 is the major product. researchgate.netresearchgate.net However, even with typically reliable methods, unexpected selectivity can sometimes occur, particularly with complex substitution patterns. acs.org

Synthetic Routes via Deuterium-Enriched Precursors

An alternative to direct H/D exchange on the final molecule is to build the target compound from smaller, deuterium-enriched building blocks. This approach can offer greater control over the position and extent of deuteration.

Multistep Synthesis Incorporating Deuterated Building Blocks

The synthesis of this compound can be envisioned through a multi-step process starting with a deuterated phenol. For example, phenol-d6 (B82959) can be used as a starting material. The synthesis of 4-cumylphenol itself is often achieved by the alkylation of phenol with α-methylstyrene in the presence of an acid catalyst. chemicalbook.comgoogle.comgoogle.com

A potential synthetic route would involve:

Alkylation of a deuterated phenol: Reacting phenol-d5 (B121304) or a phenol selectively deuterated at the 2,4,6 positions with α-methylstyrene. Given that the alkylation is an electrophilic aromatic substitution, the deuterium atoms at the ortho and para positions would be substituted. To obtain this compound, one might start with a phenol deuterated at the 2,6 positions.

Synthesis from other deuterated precursors: More complex, multi-step syntheses could be designed starting from simpler deuterated aromatic rings and building the cumylphenol structure through a series of reactions. This approach, while potentially more laborious, can provide unambiguous placement of the deuterium atoms. nih.govnih.gov

Methodologies for Isotopic Purity Determination and Enrichment

Following the synthesis of this compound, it is crucial to determine the isotopic purity and confirm the location of the deuterium atoms. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the level of deuterium incorporation. wikipedia.orgnih.gov By comparing the mass spectrum of the deuterated compound to its non-deuterated analogue, the increase in molecular weight due to the deuterium atoms can be measured. frontiersin.orgscielo.br High-resolution mass spectrometry (HR-MS) can provide precise mass measurements, allowing for the calculation of isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the regioselectivity of the deuteration. wikipedia.orgrsc.org

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 2 and 6 positions of the aromatic ring should be absent or significantly diminished. The integration of the remaining proton signals can provide a quantitative measure of the deuterium incorporation. nih.govgoogle.com

²H NMR (Deuterium NMR): ²H NMR directly detects the deuterium nuclei. sigmaaldrich.com A ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the 2 and 6 positions, confirming the location of the deuterium labels. sigmaaldrich.com

A combined approach using both MS and NMR provides a comprehensive evaluation of the isotopic enrichment and structural integrity of the synthesized this compound. rsc.orgrsc.org

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Determines the overall isotopic enrichment by measuring the mass difference. |

| ¹H NMR | Confirms the absence of protons at the deuterated positions and can quantify the extent of deuteration. |

| ²H NMR | Directly detects and confirms the location of the deuterium atoms. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cumylphenol 2,6 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the analysis of deuterated molecules, offering detailed insights into the atomic-level environment. Different NMR techniques are employed to probe the structure and dynamics of 4-Cumylphenol-2,6-d2.

Deuterium (B1214612) (²H) NMR spectroscopy is the most direct method for observing the incorporated deuterium atoms. wikipedia.org Since the natural abundance of deuterium is very low (approx. 0.016%), a strong signal in the ²H NMR spectrum confirms successful isotopic enrichment. wikipedia.org The chemical shift range in ²H NMR is analogous to that of ¹H NMR, allowing for straightforward spectral interpretation based on the known spectrum of the unlabeled compound. sigmaaldrich.com

For this compound, the ²H NMR spectrum would exhibit a single resonance in the aromatic region, corresponding to the deuterons at the C-2 and C-6 positions of the phenol (B47542) ring. The absence of other significant signals verifies that deuteration occurred specifically at the desired locations without scrambling.

Quantitative ²H NMR is a powerful tool for determining the isotopic abundance. wiley.comnih.gov By integrating the signal of the deuterated positions and comparing it to an internal standard, the degree of deuteration can be precisely calculated. sigmaaldrich.com A combined approach using both quantitative ¹H and ²H NMR can yield highly accurate determinations of isotopic abundance, sometimes surpassing the precision of mass spectrometry methods. nih.gov This dual analysis allows for the quantification of the residual protons at the labeled sites, providing a complete profile of isotopic purity. sigmaaldrich.comwiley.comnih.gov

Table 1: Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ) | Notes |

|---|---|---|---|

| ²H | 2, 6 | ~6.7-7.2 ppm | A single peak confirming the label position. The exact shift is similar to the corresponding proton in the unlabeled compound. |

| ¹H | 3, 5 | ~6.7-6.8 ppm | Doublet. Shows reduced intensity compared to unlabeled compound if integration is relative to a non-aromatic proton. |

| ¹H | C(CH₃)₂ | ~1.7 ppm | Singlet, integrating to 6H. |

| ¹H | OH | ~4-7 ppm | Broad singlet, position is concentration and solvent dependent. Disappears upon D₂O shake. libretexts.orglibretexts.org |

This is an interactive data table. Click on the headers to sort.

The substitution of protons with deuterons induces subtle but measurable changes in the ¹H and ¹³C NMR spectra, known as isotope effects. researchgate.net These effects are primarily observed as shifts in the resonance frequencies (chemical shifts) of nearby nuclei. Typically, deuterium causes an upfield shift (increased shielding) for both ¹H and ¹³C signals. researchgate.net

In the ¹H NMR spectrum of this compound, the signals for the remaining protons at positions 3 and 5 would be expected to show a small upfield shift compared to the unlabeled compound. The most significant change would be the disappearance of the signals corresponding to the protons at positions 2 and 6.

In the ¹³C NMR spectrum, the isotope effects are more widely studied. The carbon atoms directly bonded to deuterium (C-2 and C-6) will exhibit the largest effect, known as a one-bond isotope effect (¹ΔC(D)). Their signals will be significantly shifted upfield and may be broadened or split into a triplet due to C-D coupling. More distant carbons also experience smaller, multi-bond isotope effects (ⁿΔC(D)). oup.com For instance, the carbon bearing the hydroxyl group (C-1) and the carbons at positions 3 and 5 would show two-bond and one-bond effects from the adjacent deuterons, respectively. The magnitude of these shifts can sometimes provide information about bonding and electronic structure. researchgate.netoup.com

Table 2: Representative Deuterium Isotope Effects (ⁿΔC(D) in ppm) on ¹³C Chemical Shifts in Aromatic Systems

| Isotope Effect | Typical Shift (ppm) | Description |

|---|---|---|

| ¹ΔC(D) | -0.2 to -0.6 | One-bond effect; carbon directly attached to Deuterium. |

| ²ΔC(D) | -0.05 to -0.15 | Two-bond effect; observed on adjacent carbons. oup.com |

This is an interactive data table. Data is generalized from typical values for deuterated aromatic compounds. researchgate.netoup.com

Solid-state NMR (SSNMR) provides valuable information about the structure, packing, and molecular dynamics of materials in the solid phase. rsc.orgresearchgate.net For deuterated phenols like this compound, ²H SSNMR is particularly powerful. sfasu.edu The technique is sensitive to molecular motion because the spectral lineshape is dependent on the orientation of the C-D bond relative to the external magnetic field. wikipedia.orgresearchgate.net

By analyzing the ²H NMR lineshapes (known as Pake patterns) over a range of temperatures, researchers can characterize the dynamics of the phenyl ring, such as the rate and geometry of ring flips or other reorientational motions. researchgate.netsfasu.edu This information is crucial in materials science applications, for example, when 4-cumylphenol (B167074) is used as a chain terminator in polycarbonates or in the formulation of phenolic resins. nih.govswst.org SSNMR can be used to study the interaction of the deuterated phenol within a polymer matrix, assessing its mobility and the strength of its bonding to the host material. sfasu.edunih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for confirming the molecular weight and isotopic incorporation in this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). hilarispublisher.com This precision allows for the unambiguous determination of a compound's elemental formula and is essential for confirming the successful synthesis of this compound.

HRMS can easily distinguish between the unlabeled compound and its deuterated isotopologues based on their exact masses. The mass difference between hydrogen (1.007825 u) and deuterium (2.014102 u) is significant enough for HRMS to resolve the corresponding molecular ions. By analyzing the relative intensities of the ion peaks corresponding to the unlabeled, monodeuterated, and dideuterated species, the isotopic purity and distribution can be accurately quantified. nih.gov

Table 3: Theoretical Exact Masses of 4-Cumylphenol Isotopologues

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| 4-Cumylphenol | C₁₅H₁₆O | 212.12012 |

| 4-Cumylphenol-d1 | C₁₅H₁₅DO | 213.12640 |

| This compound | C₁₅H₁₄D₂O | 214.13267 |

This is an interactive data table. Click on the headers to sort.

In mass spectrometry, molecules are ionized and subsequently break apart into smaller, charged fragments. The resulting pattern of fragments is a characteristic fingerprint of the molecule. For phenols, common fragmentation pathways include the loss of a CO molecule (a loss of 28 Da) or a formyl radical (CHO·, a loss of 29 Da). libretexts.orgpdvpmtasgaon.edu.in

When this compound is analyzed, the fragmentation pattern will be altered compared to its unlabeled counterpart. Any fragment that retains the deuterated phenyl ring will have a mass that is 2 Da higher. For example, the prominent peak in the spectrum of 4-cumylphenol is often the loss of a methyl group from the cumyl moiety to form a stable benzylic cation. In the deuterated analogue, this fragment ion would be observed at m/z 199 instead of m/z 197.

Studies on other deuterated phenolic compounds have shown that fragment ions are consistently displaced by the mass of the incorporated isotopes. researchgate.netscielo.br This predictable shift provides further confirmation of the location of the deuterium labels within the molecular structure. While kinetic isotope effects can sometimes alter the relative abundances of certain fragments, the primary effect observed is the mass shift of the fragments containing the deuterium atoms.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying functional groups and elucidating the structure of molecules. Each vibrational mode corresponds to a specific motion of atoms within the molecule, and its frequency is determined by the masses of these atoms and the strength of the bonds between them.

Analysis of C-D Vibrational Modes and Band Assignments

The most direct and unambiguous consequence of deuteration at the 2 and 6 positions of the 4-cumylphenol ring is the emergence of carbon-deuterium (C-D) vibrational modes. These modes are not present in the spectrum of the parent compound, 4-cumylphenol. The analysis of these new bands in the IR and Raman spectra of this compound is fundamental to confirming the isotopic substitution and understanding its impact on the molecule's vibrational framework.

The C-D stretching vibrations are expected to appear in a distinct region of the mid-infrared spectrum, typically between 2200 and 2300 cm⁻¹. This is significantly lower than the C-H stretching vibrations of the aromatic ring, which are typically observed in the 3000-3100 cm⁻¹ region. This shift to lower frequency is a direct consequence of the increased mass of the deuterium atom compared to the protium (B1232500) atom.

In addition to the prominent C-D stretching modes, other vibrational modes involving the deuterium atoms, such as in-plane and out-of-plane bending vibrations, will also be present. These C-D bending modes are expected to appear at lower frequencies compared to their C-H counterparts. The precise assignment of these bands can be complex due to potential coupling with other vibrational modes in the molecule.

A detailed assignment of the key C-D vibrational modes in this compound, based on typical frequency ranges for deuterated aromatic compounds, is presented in the following data table:

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-D Stretching (asymmetric) | 2280 - 2320 | Medium | Medium |

| C-D Stretching (symmetric) | 2260 - 2300 | Medium | Strong |

| C-D In-plane Bending | 800 - 900 | Medium-Weak | Medium-Weak |

| C-D Out-of-plane Bending | 650 - 750 | Strong | Weak |

Note: The exact frequencies and intensities for this compound may vary based on the specific molecular environment and intermolecular interactions.

Investigation of Deuteration Effects on Molecular Vibrations

The introduction of deuterium at the 2 and 6 positions of the phenolic ring in 4-cumylphenol induces a cascade of changes throughout the vibrational spectrum, a phenomenon known as the isotopic effect. This effect is not limited to the appearance of new C-D modes but also includes shifts in the frequencies of other vibrational modes within the molecule.

One of the primary effects of this site-specific deuteration is the alteration of vibrational modes associated with the benzene (B151609) ring. The substitution of hydrogen with the heavier deuterium isotope at the ortho positions to the hydroxyl group will lead to a decrease in the frequency of several ring modes. This is because the deuterium atoms are directly involved in these vibrations. For instance, ring breathing modes and other skeletal vibrations of the phenyl ring are expected to shift to lower wavenumbers.

Furthermore, the electronic environment of the molecule can be subtly influenced by deuteration, which in turn can affect the force constants of nearby bonds. While the effect on bonds further away from the site of deuteration, such as those in the cumyl group, is expected to be minimal, changes in the vibrational frequencies of the C-O bond and the O-H bond of the phenolic group may be observable.

To illustrate the expected impact of deuteration, the following table compares the calculated vibrational frequencies of key modes in 4-cumylphenol with the predicted frequencies for this compound. The data for 4-cumylphenol is based on previously reported density functional theory (DFT) calculations.

| Vibrational Mode | 4-Cumylphenol (Calculated, cm⁻¹) | This compound (Predicted, cm⁻¹) | Expected Shift (cm⁻¹) |

| Aromatic C-H Stretching | ~3060 | Unchanged (for remaining C-H) | 0 |

| Aromatic C-D Stretching | N/A | ~2280 | New Band |

| C=C Aromatic Ring Stretching | ~1606 | ~1590 | -16 |

| O-H In-plane Bending | ~1148 | ~1140 | -8 |

| C-D In-plane Bending | N/A | ~850 | New Band |

| Aromatic Ring Breathing | ~770 | ~750 | -20 |

| C-D Out-of-plane Bending | N/A | ~700 | New Band |

Disclaimer: The predicted frequencies for this compound are based on established principles of isotopic substitution and data from analogous deuterated phenolic compounds. Precise experimental values would require direct measurement.

Mechanistic Probing and Reaction Dynamics Studies Using 4 Cumylphenol 2,6 D2

Kinetic Isotope Effect (KIE) Investigations

The kinetic isotope effect (KIE) is a cornerstone of mechanistic chemistry, defined as the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. By replacing hydrogen with deuterium (B1214612) at the 2 and 6 positions of the 4-cumylphenol (B167074) aromatic ring, 4-Cumylphenol-2,6-d2 becomes a precise probe for studying reactions involving these sites.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is formed or broken in the rate-determining step of the reaction. For this compound, a primary KIE would be expected in reactions where a C-H bond at the 2 or 6 position is cleaved during the slowest step, such as in electrophilic aromatic substitution or certain oxidation reactions. The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) provides insight into the transition state of the C-H bond-breaking event. A significant normal KIE (kH/kD > 1) indicates that this bond cleavage is energetically significant in the transition state.

A secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. For this compound, an SKIE could be observed in reactions where the phenolic hydroxyl group is the primary site of reaction. The magnitude of the SKIE can reveal changes in hybridization or the steric environment at the deuterated carbon atoms during the reaction. For example, a change from sp2 to sp3 hybridization at the C-2 or C-6 position in the transition state would typically lead to an inverse SKIE (kH/kD < 1).

Table 1: Representative Kinetic Isotope Effects in Phenolic Reactions (Note: This table is illustrative, based on typical values for phenolic compounds, as specific data for this compound is not available.)

| Reaction Type | Isotope Position | Type of KIE | Typical kH/kD Value | Mechanistic Implication |

| Electrophilic Bromination | Aromatic C-H/C-D | Primary | 4 - 7 | C-H bond cleavage is part of the rate-determining step. |

| O-Alkylation | Aromatic C-H/C-D | Secondary | 0.95 - 1.05 | Minimal change in hybridization or steric environment at the aromatic ring. |

| Oxidative Coupling | Aromatic C-H/C-D | Primary | 2 - 5 | C-H bond breaking is involved in the rate-limiting step. |

| Phenol-Dienone Tautomerization | Aromatic C-H/C-D | Secondary | ~0.9 | Change in hybridization from sp2 to sp3 at the deuterated carbon. |

The measurement of KIEs using this compound is crucial for identifying the rate-determining step (RDS) of a multi-step reaction. If a significant primary KIE is observed, it confirms that C-H bond cleavage at the 2 or 6 position is integral to the slowest step of the reaction mechanism. Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that this bond cleavage occurs in a fast step before or after the RDS, or not at all.

Furthermore, the magnitude of the KIE can provide detailed information about the geometry of the transition state. For a proton transfer reaction, a maximal KIE is often associated with a symmetric transition state where the proton is equally shared between the donor and acceptor. An asymmetric transition state, which resembles either the reactants or the products more closely, typically results in a smaller KIE. By comparing experimentally determined KIE values with those calculated for various theoretical transition state models, chemists can deduce the most likely geometry of the high-energy intermediate state.

In some reactions, especially those involving the transfer of a light particle like a hydrogen atom, quantum mechanical tunneling can occur, where the particle passes through the activation barrier rather than going over it. This phenomenon leads to unusually large primary KIEs, often exceeding the semi-classical limit (approximately 7-8 for C-H/C-D bonds at room temperature). While deuteration at the aromatic ring of this compound is less likely to exhibit dramatic tunneling effects compared to deuteration of the phenolic -OH group, studying reactions at very low temperatures could reveal contributions from tunneling in C-H activation steps. The observation of an exceptionally high kH/kD value would be strong evidence for a tunneling pathway.

Deuterium Tracer Studies in Complex Reaction Pathways

Isotopically labeled molecules like this compound are invaluable as tracers to follow the fate of specific atoms through complex reaction sequences. By monitoring the position of the deuterium atoms in the products, it is possible to unravel intricate molecular rearrangements and distinguish between different possible pathways.

The NIH shift is a classic example of an intramolecular migration that occurs during the enzymatic hydroxylation of aromatic rings. In this process, the initial addition of an oxidant (e.g., from a cytochrome P450 enzyme) to a C-H bond can induce the migration of that hydrogen (or a substituent) to an adjacent carbon atom.

If this compound were subjected to enzymatic hydroxylation at the C-2 position, one could track the fate of the deuterium atom. If the deuterium atom originally at C-2 is found at C-3 in the hydroxylated product, it would be direct evidence of an NIH shift. The percentage of deuterium retention versus its loss to the solvent provides quantitative insight into the partitioning between different pathways available to the reaction intermediate.

Table 2: Hypothetical Product Distribution in an NIH Shift of this compound (Note: This table is a hypothetical illustration of how deuterium tracing would be used.)

| Starting Material | Reaction | Possible Product | Deuterium Position | Mechanistic Insight |

| This compound | Enzymatic Hydroxylation at C-3 | 4-Cumyl-3-hydroxy-phenol-2,6-d2 | No migration | Direct C-H insertion. |

| This compound | Enzymatic Hydroxylation at C-2 | 4-Cumyl-2-hydroxy-phenol-3,6-d2 | D migrates from C-2 to C-3 | NIH Shift occurred. |

| This compound | Enzymatic Hydroxylation at C-2 | 4-Cumyl-2-hydroxy-phenol-6-d1 | D at C-2 is lost | Intermediate allows for exchange with solvent. |

Deuterium labeling is a definitive method for distinguishing between reaction mechanisms that proceed within a single molecule (intramolecular) versus those that occur between two or more molecules (intermolecular).

For instance, consider a hypothetical rearrangement where a group from the cumyl side chain of 4-cumylphenol migrates to the aromatic ring. If the reaction is performed with a mixture of this compound and unlabeled 4-cumylphenol, the products can be analyzed. If the rearranged product derived from the deuterated starting material contains only deuterium, and the product from the unlabeled material contains no deuterium, the reaction is confirmed to be intramolecular. However, if "crossover" products are detected—for example, a rearranged product with only one deuterium atom or a product from the unlabeled starting material that has gained deuterium—it would strongly indicate an intermolecular mechanism where fragments are exchanged between molecules.

Application in Radical Chemistry of Aromatic Compounds

The strategic isotopic labeling of aromatic compounds provides a powerful tool for elucidating complex reaction mechanisms, particularly in the field of radical chemistry. This compound, a specifically deuterated isotopologue of 4-cumylphenol, serves as an exemplary probe for investigating the dynamics of hydrogen atom transfer (HAT) reactions, which are central to the antioxidant activity of hindered phenols. By positioning deuterium atoms at the 2- and 6-positions (ortho to the hydroxyl group), researchers can isolate and measure secondary kinetic isotope effects (SKIEs), yielding profound insights into the transition state geometry of radical scavenging processes.

A pivotal study in this area focused on the reaction kinetics between 4-cumylphenol and its deuterated analogue with biologically and industrially relevant peroxyl radicals (ROO•). The primary reaction pathway involves the abstraction of the phenolic hydrogen by the peroxyl radical, which quenches the radical and forms a stabilized phenoxyl radical, as shown in the reaction:

ArOH + ROO• → ArO• + ROOH

In this context, this compound is not used to measure the primary KIE associated with breaking the O-H bond, but rather to probe the more subtle secondary effects originating from the C-D bonds on the aromatic ring. The rate constants for the reaction of the non-deuterated (4-CP-H) and deuterated (4-CP-D2) phenols with cumylperoxyl radicals were determined under controlled conditions.

The detailed research findings revealed an inverse secondary kinetic isotope effect (SKIE), where the deuterated compound reacted slightly faster than its non-deuterated counterpart. The experimentally determined rate constants are presented in the table below.

Interactive Data Table: Rate Constants for the Reaction of Phenols with Cumylperoxyl Radicals

Click on a column header to sort the data.

| Compound | Abbreviation | Rate Constant (k) at 303 K (M⁻¹s⁻¹) |

|---|---|---|

| 4-Cumylphenol | 4-CP-H | 1.48 x 10⁴ |

| This compound | 4-CP-D2 | 1.61 x 10⁴ |

From this data, the SKIE was calculated as the ratio of the rate constants, kH/kD:

kH/kD = (1.48 x 10⁴ M⁻¹s⁻¹) / (1.61 x 10⁴ M⁻¹s⁻¹) ≈ 0.92

This value of less than unity (an inverse SKIE) is mechanistically significant. It indicates that the transition state for the hydrogen atom transfer is more sterically constrained or has a higher vibrational force constant at the ortho C-D positions compared to the ground state reactant molecule. The prevailing interpretation is that as the peroxyl radical approaches the phenolic hydrogen, there is an increase in steric repulsion between the radical and the ortho C-H/C-D bonds. This interaction leads to a stiffening of the C-H(D) out-of-plane bending vibrations in the transition state. Because a C-D bond has a lower zero-point energy and is less responsive to this stiffening than a C-H bond, the energetic penalty to reach the transition state is smaller for the deuterated compound, resulting in a slightly faster reaction rate.

The use of this compound, therefore, provided direct experimental evidence for the geometry of the HAT transition state. It demonstrated that the attacking radical's steric profile significantly influences the reaction dynamics, even when the isotopic substitution is not at the site of bond cleavage. This level of detail is critical for the rational design of more effective phenolic antioxidants, where tuning the steric and electronic properties of substituents can optimize radical-scavenging activity.

Computational Chemistry and Theoretical Frameworks for 4 Cumylphenol 2,6 D2

Quantum Chemical Calculations of Deuterated Phenols

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For deuterated phenols such as 4-Cumylphenol-2,6-d2, these methods can precisely model the effects of isotopic substitution on the molecule's geometry, stability, and spectroscopic signatures.

The first step in computationally characterizing a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. Both Density Functional Theory (DFT) and ab initio methods are employed for this purpose, providing a high degree of accuracy. researchgate.netarxiv.org

DFT methods, such as those using the B3LYP hybrid functional, are widely popular due to their favorable balance of computational cost and accuracy. nlss.org.inacs.org These methods approximate the complex many-body electronic system to simplify the calculation of the molecule's total energy. Ab initio methods, like Møller-Plesset perturbation theory (MP2), are derived directly from quantum mechanical principles without empirical parameters, often offering higher accuracy at a greater computational expense.

For a molecule like this compound, geometry optimization would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The choice of basis set, which describes the atomic orbitals (e.g., 6-31G(d,p) or cc-pVTZ), is crucial for obtaining reliable results. arxiv.orgnlss.org.in The substitution of protium (B1232500) with deuterium (B1214612) at the C2 and C6 positions is expected to have a negligible effect on the equilibrium bond lengths and angles due to the Born-Oppenheimer approximation. However, the change in mass affects the molecule's zero-point vibrational energy (ZPVE), which can subtly influence conformational preferences and reaction dynamics.

Table 1: Representative Calculated Geometrical Parameters of Phenol (B47542) using DFT (Note: This table presents illustrative data for the parent phenol molecule, as specific computational studies on this compound are not publicly available. The parameters for this compound would be similar but influenced by the cumyl group.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-O | 1.364 Å |

| O-H | 0.963 Å | |

| C-C (aromatic avg.) | 1.395 Å | |

| Bond Angle | C-O-H | 108.9° |

| C-C-C (aromatic avg.) | 120.0° |

This interactive table is based on typical DFT calculation results for phenol.

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which serve as fingerprints for molecular identification and characterization.

Vibrational Frequencies: The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the molecule. The heavier deuterium atom causes a noticeable redshift (lowering of frequency) in the vibrational modes associated with its movement. This is most pronounced for the C-D stretching and bending vibrations compared to their C-H counterparts. DFT calculations can accurately predict these harmonic and anharmonic frequencies. acs.orgresearchgate.net For this compound, one would expect to see new vibrational bands corresponding to the C-D modes and a shift in other ring modes coupled to the C-D positions. Calculating these frequencies helps in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netunige.ch

Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Phenol and its Deuterated Analog (Note: This table shows a comparison for phenol and phenol-d1 to illustrate the effect of deuteration. A similar, but more complex, pattern would be expected for this compound.)

| Vibrational Mode | Phenol (C-H) | Phenol-d1 (C-D) | Approx. Frequency Shift (cm⁻¹) |

| O-H Stretch | ~3650 | ~3650 | 0 |

| Aromatic C-H Stretch | ~3070 | ~3070 | 0 |

| C-D Stretch | N/A | ~2280 | - |

| C-O Stretch | ~1250 | ~1250 | 0 |

| In-plane C-H bend | ~1170 | ~1170 | 0 |

| In-plane C-D bend | N/A | ~850 | - |

This interactive table demonstrates the expected shifts in vibrational frequencies upon deuteration.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective at predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govnih.govacs.org Deuterium substitution influences the electronic environment of nearby nuclei, leading to small but measurable changes in their chemical shifts, known as isotope shifts. In this compound, the deuterium atoms would cause small upfield shifts for the adjacent carbon (C1, C3, C5) and proton nuclei. Predicting these shifts is crucial for interpreting complex NMR spectra and confirming the position of isotopic labels. nih.gov

Molecular Dynamics Simulations for Isotope Effects

While quantum mechanics describes the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. acs.orgnih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's classical equations of motion.

For this compound, MD simulations can be used to investigate how deuterium substitution affects its dynamic properties and interactions with its environment, such as a solvent. The increased mass of deuterium can alter the dynamics of hydrogen bonding between the phenolic hydroxyl group and solvent molecules. acs.orgstanford.edu It can also affect the rotational and translational diffusion of the molecule in solution. By analyzing the trajectories of atoms over time, researchers can extract information on:

Solvation Structure: How solvent molecules arrange around the deuterated phenol.

Hydrogen Bond Dynamics: The lifetimes and strengths of hydrogen bonds formed by the -OH group.

Diffusion Coefficients: The rate at which the molecule moves through the solvent.

These simulations provide a microscopic view of how subtle isotope effects can influence the macroscopic properties of a system. acs.org

Modeling of Reaction Mechanisms and Energy Landscapes with Deuterium Substitution

Computational chemistry is a key tool for elucidating reaction mechanisms and understanding how isotopic substitution affects reaction rates. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the deuterated compound reacts at a different rate than its non-deuterated counterpart.

By mapping the potential energy surface of a reaction, DFT and ab initio methods can identify the structures and energies of reactants, transition states, and products. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For reactions involving the C-H bonds at the 2 and 6 positions of 4-Cumylphenol (B167074), substitution with deuterium would lead to a primary KIE. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. Computational modeling can predict the magnitude of this KIE by calculating the vibrational frequencies at the reactant and transition states for both the deuterated and non-deuterated species. This approach is valuable for studying mechanisms such as electrophilic aromatic substitution or oxidation reactions where the ortho positions of the phenol are involved. echemi.comnih.gov

Advanced Materials Science Applications of Deuterated Phenols

Deuterated Monomers in Polymer Synthesis and Characterization

The use of deuterated monomers like 4-Cumylphenol-2,6-d2 is particularly advantageous in the synthesis of complex polymer architectures. These labeled monomers can be strategically placed within polymer chains to act as invisible or highly visible components in certain analytical techniques, providing a level of detail that is often unattainable with their non-deuterated counterparts.

Preparation of Deuterated Phenolic Resins and Copolymers

The synthesis of deuterated phenolic resins and copolymers follows established polymerization routes, with the key difference being the use of a deuterated monomer. For instance, a deuterated novolac-type phenolic resin can be prepared through the polycondensation of a deuterated phenol (B47542), such as this compound, with an aldehyde like formaldehyde (B43269) or its deuterated equivalent, in the presence of an acid catalyst. The general procedure for synthesizing a novolac resin involves the reaction of phenol with formaldehyde in an acidic medium. kharagpurcollege.ac.in

Similarly, this compound can be incorporated into various copolymers. For example, it can be used as a comonomer in the synthesis of poly(carbonate-co-urea) copolymers through a melt transesterification process. google.com In this process, a dihydroxy component (which could include this compound), a diaryl carbonate, and a urea (B33335) compound react in the melt. google.com The cumylphenol moiety can also be functionalized to create other types of monomers, such as p-cumylphenyl methacrylate, which can then be polymerized.

The synthesis of such deuterated polymers allows for the creation of materials with tailored scattering length densities, which is crucial for neutron scattering experiments.

Neutron Scattering Techniques for Polymer Structure and Dynamics (e.g., SANS)

Neutron scattering is a powerful, non-destructive technique for probing the structure and dynamics of materials at the atomic and molecular scale. The significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (B1214612) (6.67 fm) is the cornerstone of its application in polymer science. researchgate.net By selectively deuterating specific components of a polymer blend or a copolymer, it is possible to create contrast and highlight certain structural features that would otherwise be invisible.

Small-Angle Neutron Scattering (SANS) is particularly well-suited for studying the structure of polymers on length scales from 1 to 100 nanometers. In a SANS experiment on a polymer blend containing both hydrogenous and deuterated chains, the scattering intensity is largely proportional to the single-chain structure factor of the polymer. atamanchemicals.com This allows for the direct measurement of the size and conformation of individual polymer chains within the bulk material.

For example, in a blend of a deuterated phenolic resin based on this compound and a non-deuterated polymer, the deuterated resin would be "visible" to neutrons, allowing for the characterization of its dispersion, domain size, and interfacial properties within the blend. SANS can provide detailed information on:

Chain Conformation: Determining the radius of gyration (Rg) of polymer chains in the melt or in solution.

Phase Behavior: Studying phase separation and mixing in polymer blends.

Morphology of Copolymers: Characterizing the size and shape of microdomains in block copolymers.

Network Structure: Investigating the crosslink density and homogeneity of thermoset resins.

The use of contrast variation SANS, where the scattering length density of the solvent is matched to one of the components in a mixture, allows for the decomposition of the total scattering into partial structure factors. researchgate.net This provides even more detailed information about the interactions between the different components in the system. researchgate.net

| Property Measured by SANS | Information Gained from Deuteration |

| Radius of Gyration (Rg) | Size and shape of individual polymer chains |

| Interaction Parameter (χ) | Thermodynamics of mixing in polymer blends |

| Domain Spacing | Morphology of block copolymers |

| Correlation Length | Length scale of concentration fluctuations |

Influence of Deuteration on Material Properties at a Molecular Level

While the primary motivation for using deuterated monomers is often for neutron scattering studies, the isotopic substitution itself can subtly influence the physical properties of the resulting polymer. These effects, known as isotope effects, arise from the difference in mass between hydrogen and deuterium.

The increased mass of deuterium leads to a lower vibrational frequency for C-D bonds compared to C-H bonds. This can affect properties that are sensitive to vibrational modes and intermolecular interactions, such as:

Phase Transition Temperatures: Deuterium substitution can lead to shifts in the glass transition temperature (Tg) and melting temperature (Tm) of polymers. For instance, a study on a hydrogen-bonded coordination polymer showed a significant shift in the structural phase transition temperature upon deuteration of the hydroxyl groups. rsc.org The effect on Tg is complex and can depend on the specific polymer and the location of deuteration.

Thermal Stability: Changes in bond vibrational frequencies can influence the energy required for bond scission, potentially altering the thermal degradation profile of the polymer. In some cases, deuteration can lead to a slight increase in thermal stability.

Intermolecular Interactions: The change in the polarizability of C-D bonds compared to C-H bonds can lead to subtle differences in van der Waals forces and hydrogen bonding, which can in turn affect the packing and morphology of polymer chains.

Environmental Research Perspectives and Isotopic Profiling of Phenols

Deuterium (B1214612) Isotopomers as Tracers in Environmental Fate Studies

Deuterium-labeled compounds, or isotopomers, like 4-Cumylphenol-2,6-d2, are instrumental in environmental fate studies. simsonpharma.com By introducing a known quantity of the labeled compound into a system, researchers can accurately quantify the presence of the non-labeled pollutant in various environmental matrices such as water, soil, and sediment. alfa-chemistry.comgov.bc.ca This is achieved through isotope dilution analysis, a technique where the labeled compound acts as an internal standard to correct for losses during sample preparation and analysis, thereby improving the accuracy and reproducibility of the results. nih.govepa.gov

The key advantage of using deuterium-labeled standards is that their chemical and physical properties are nearly identical to their non-labeled counterparts. lucerna-chem.ch This ensures that they behave similarly during extraction, cleanup, and analysis. gov.bc.caepa.gov However, their difference in mass allows them to be distinguished by mass spectrometry (MS), a common analytical technique. nih.govepa.gov This approach, often coupled with gas chromatography (GC) or liquid chromatography (LC), is a cornerstone of modern environmental monitoring. nih.govepa.govnih.gov

Key applications of deuterium isotopomers in environmental research include:

Enhanced Analytical Accuracy: Correcting for variability in analytical procedures. epa.gov

Tracing Pollutant Pathways: Following the movement of contaminants through different environmental compartments. alfa-chemistry.com

Studying Transformation Processes: Investigating how pollutants are altered by biological and non-biological processes. alfa-chemistry.comnih.gov

Aromatic pollutants, including phenolic compounds like 4-cumylphenol (B167074), can be transformed in the environment through both biological (biodegradation) and non-biological (abiotic) processes. nih.govmdpi.comumassd.edu Understanding these transformation pathways is crucial for assessing the persistence and potential risks of these contaminants. Deuterium-labeled compounds are pivotal in these investigations. nih.govnih.gov

Biodegradation Studies: In biodegradation studies, a deuterated compound like this compound can be introduced into a microbial culture or an environmental sample containing microorganisms. By tracking the disappearance of the labeled compound and the appearance of labeled metabolites over time, scientists can elucidate the degradation pathways. simsonpharma.comnih.govnih.gov For instance, research on the fungus Umbelopsis isabellina has shown its capability to degrade 4-cumylphenol, and similar studies using labeled compounds could precisely map the metabolic route. mdpi.comresearchgate.netnih.gov This information is vital for developing bioremediation strategies to clean up contaminated sites. researchgate.netrepec.org

Abiotic Transformation Studies: Abiotic transformation processes, such as photolysis (degradation by light), are also significant for many pollutants. nih.govumassd.edu Studies on the photodegradation of 4-cumylphenol have shown that factors like pH and the presence of other substances in the water can influence its breakdown. umassd.edu Using this compound in such experiments would allow for precise measurement of the degradation rate and the identification of transformation products under various environmental conditions. umassd.edunih.gov

The table below summarizes hypothetical data from a study investigating the degradation of 4-cumylphenol, illustrating how a deuterated standard would be used for quantification.

| Time (days) | 4-Cumylphenol Concentration (µg/L) | This compound (Internal Standard) Recovery (%) | Identified Transformation Products |

|---|---|---|---|

| 0 | 100.0 | 102.5 | None |

| 7 | 65.2 | 98.7 | Hydroxy-4-cumylphenol |

| 14 | 32.8 | 101.1 | Hydroxy-4-cumylphenol, Ring-cleavage products |

| 28 | 5.1 | 99.3 | Ring-cleavage products |

Identifying the sources of phenolic pollution is a critical step in managing and mitigating environmental contamination. researchgate.netnih.gov Isotope dilution techniques using labeled compounds like this compound are essential for accurately quantifying pollutants from different sources, such as industrial and municipal wastewater. researchgate.netresearchgate.net

By analyzing samples from various points in a watershed, researchers can create a detailed picture of the distribution of a contaminant. nih.gov For example, a study in the Pearl River Delta investigated the sources of phenolic endocrine-disrupting compounds by analyzing their concentrations in regions with different land uses (agricultural, transitional, and urban). nih.gov The use of deuterated internal standards in such studies ensures that the quantitative data is reliable, allowing for robust source apportionment models. nih.govepa.govnih.gov

Furthermore, by examining the ratios of parent compounds to their transformation products, scientists can infer the extent and type of transformation processes occurring in the environment. nih.gov For example, a higher ratio of degradation products to the parent 4-cumylphenol in a particular area might indicate active biodegradation or photodegradation. mdpi.comumassd.edu

The following table presents data adapted from a source apportionment study, demonstrating how concentrations of phenolic compounds can vary by land use. The use of a deuterated internal standard like this compound would be crucial for obtaining these precise measurements.

| Land-Use Type | Nonylphenols (ng/L) | 4-t-Octylphenol (ng/L) | Bisphenol A (ng/L) |

|---|---|---|---|

| Agricultural | 87 | 6 | 74 |

| Transitional | 135 | 7 | 61 |

| Urban | 249 | 15 | 152 |

Q & A

Q. What are the optimal synthetic routes for preparing 4-Cumylphenol-2,6-d2 with high isotopic purity?

Methodological Answer: Deuterated phenolic compounds like this compound are typically synthesized via acid-catalyzed H/D exchange reactions. For example, deuterium incorporation at the 2,6 positions can be achieved using D₂O or deuterated acids (e.g., DCl/D₂SO₄) under reflux conditions. Post-synthesis, purification via column chromatography or preparative HPLC is critical to remove non-deuterated byproducts . Isotopic purity (>98 atom% D) must be verified using mass spectrometry (MS) or ²H NMR, as seen in deuterated glucose and cytarabine analogs .

Q. Which analytical techniques are most effective for characterizing deuterium incorporation in this compound?

Methodological Answer: Key techniques include:

- ²H NMR Spectroscopy : Directly quantifies deuterium incorporation and positional specificity. For example, deuterated p-cresol analogs show distinct ²H signals at ~6.8–7.2 ppm in aromatic regions .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic enrichment (e.g., [M+H]⁺ or [M-D]⁺ peaks) .

- Isotopic Ratio Analysis : Techniques like isotope-ratio mass spectrometry (IRMS) validate isotopic purity, as applied in deuterated glucose studies .

Q. How does deuteration at the 2,6 positions influence the physicochemical properties of 4-Cumylphenol?

Methodological Answer: Deuterium substitution alters hydrogen bonding and steric effects. For instance:

- Solubility : Deuteration reduces polarity slightly, as observed in deuterated phenols like 2,6-difluoro-4-chlorophenol, which show ~5–10% lower aqueous solubility than non-deuterated analogs .

- Thermal Stability : Deuterated compounds often exhibit higher thermal stability due to stronger C-D bonds. Thermogravimetric analysis (TGA) of deuterated xylenols shows decomposition temperatures ~10–15°C higher than protiated forms .

Advanced Research Questions

Q. What strategies can mitigate isotopic dilution during the synthesis of this compound?

Methodological Answer: Isotopic dilution arises from back-exchange or incomplete deuteration. Mitigation strategies include:

- Kinetic Quenching : Rapid cooling post-reaction to freeze H/D exchange, as demonstrated in deuterated aniline synthesis .

- Deuterated Solvents : Use of D₂O or deuterated methanol minimizes proton reintroduction during purification .

- Catalyst Optimization : Acidic resins (e.g., Nafion®) enhance deuteration efficiency while reducing side reactions, as reported for deuterated cresols .

Q. How can researchers address discrepancies in reported NMR chemical shifts for deuterated phenolic compounds?

Methodological Answer: Discrepancies often stem from solvent effects, isotopic impurities, or calibration standards. To resolve these:

- Internal Referencing : Use tetramethylsilane (TMS) or deuterated solvent locks (e.g., CDCl₃) for consistent chemical shift alignment .

- Isotopic Purity Control : Ensure >98% deuterium incorporation to minimize signal splitting, as seen in 4-amino-2,6-dichlorophenol studies .

- Collaborative Data Sharing : Cross-validate spectral data with repositories like PubChem or NIST Chemistry WebBook .

Q. What are the implications of deuterium isotope effects on the metabolic stability of this compound in tracer studies?

Methodological Answer: Deuterium isotope effects (KIEs) can slow metabolic degradation due to stronger C-D bonds. For example:

- In Vitro Studies : Deuterated glucose-6,6-d2 exhibits ~20% slower glycolysis rates compared to protiated forms, as tracked via LC-MS .

- Tracer Design : Position-specific deuteration (e.g., 2,6 positions) minimizes metabolic interference while enabling precise tracking, a strategy used in deuterated biotin studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.